Titanium tetrafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

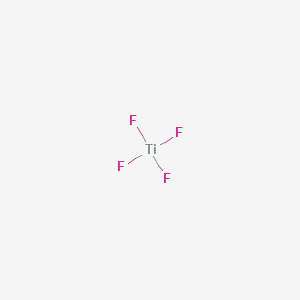

Titanium tetrafluoride is an inorganic compound with the chemical formula TiF₄. It appears as a white hygroscopic solid and is known for its strong Lewis acid properties. Unlike other tetrahalides of titanium, this compound adopts a polymeric structure .

Mechanism of Action

Target of Action

Titanium tetrafluoride (TiF4) primarily targets dental enamel . It is an anticariogenic agent with high remineralizing potential . The compound interacts with the enamel surface, forming a protective layer that helps prevent tooth decay and erosion .

Mode of Action

TiF4 is a strong Lewis acid . It forms adducts with many ligands, one example being the complex cis-TiF4(CH3CN)2, which is formed by treatment with acetonitrile . The mode of action of TiF4 is due to the formation of an acid-stable surface layer on the enamel, which provides mechanical protection .

Biochemical Pathways

It is known that tif4 forms a variety of hexafluorides, also called hexafluorotitanates . These compounds have been used commercially to clean metal surfaces .

Pharmacokinetics

It is known that tif4 is a white hygroscopic solid , suggesting that it readily absorbs moisture, which could influence its bioavailability.

Result of Action

The application of TiF4 results in the formation of a protective layer on the enamel surface, which can help prevent tooth decay and erosion . This protective layer is acid-stable, providing mechanical protection against the erosive action of acids .

Action Environment

The action of TiF4 can be influenced by environmental factors. For example, the acidic pH of TiF4 solution can limit its clinical application . The formation of a new tif4-dendrimer inclusion complex has been shown to inhibit enamel demineralization under ph cycling conditions .

Biochemical Analysis

Biochemical Properties

Titanium tetrafluoride plays a significant role in biochemical reactions due to its strong Lewis acidity. It forms adducts with many ligands, which makes it a versatile reagent in biochemical processes. This compound interacts with various enzymes, proteins, and other biomolecules. For example, it forms complexes with acetonitrile, resulting in the formation of cis-TiF₄(CH₃CN)₂ . Additionally, this compound is used in the preparation of organofluorine compounds, which are important in various biochemical applications .

Cellular Effects

This compound has been shown to have cytotoxic effects on various cell types. Studies have demonstrated that this compound can reduce cell viability and affect cell stiffness. For instance, NIH/3T3 fibroblasts exposed to this compound showed reduced cell viability and stiffness, depending on the concentration and exposure time . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its strong Lewis acidity, which allows it to form complexes with various ligands. This compound forms adducts with ligands such as acetonitrile, resulting in the formation of complexes like cis-TiF₄(CH₃CN)₂ . These interactions can lead to enzyme inhibition or activation and changes in gene expression. The binding interactions of this compound with biomolecules are crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be hygroscopic, which means it can absorb moisture from the environment. This property can affect its stability and degradation over time. Studies have shown that this compound can form stable complexes with ligands, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies are needed to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have toxic effects at high doses. For example, in vivo studies on Wistar rats demonstrated that this compound varnish reduced the number and severity of caries lesions without causing oral soft tissue toxicity . The threshold effects and toxic effects at high doses need to be further investigated to determine the safe dosage range for this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its strong Lewis acidity. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound can form complexes with fluoride, resulting in the formation of hexafluorotitanates . These interactions can influence metabolic pathways and have significant biochemical implications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its strong Lewis acidity allows it to form complexes with various ligands, which can affect its localization and accumulation within cells . The transport and distribution of this compound are crucial for its biochemical effects and need to be further studied to understand its behavior in biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and its strong Lewis acidity. This compound can form complexes with ligands, which can direct it to specific compartments or organelles within the cell . These interactions can affect its activity and function, making it important to study the subcellular localization of this compound to understand its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method for preparing titanium tetrafluoride involves the treatment of titanium tetrachloride with an excess of hydrogen fluoride:

TiCl4+4HF→TiF4+4HCl

Purification is achieved through sublimation, which involves the reversible cracking of the polymeric structure .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as the laboratory preparation. The reaction is conducted under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Titanium tetrafluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Hydrogen Fluoride: Used in the preparation of this compound.

Acetonitrile: Used to form specific complexes with this compound.

Major Products:

Scientific Research Applications

Titanium tetrafluoride has several scientific research applications:

Dentistry: It is used as an anticariogenic agent with high remineralizing potential.

Bleaching Agents: An experimental gel containing this compound combined with hydrogen peroxide has been studied as an alternative bleaching agent.

Catalysis: It is used in the dehydrative conversion of diphenylmethanols to symmetric and unsymmetric ethers.

Comparison with Similar Compounds

Titanium tetrafluoride can be compared with other titanium halides and tetrafluorides:

Titanium Trifluoride (TiF₃): A violet, paramagnetic solid with a defect perovskite-like structure.

Thorium Tetrafluoride (ThF₄): Used in nuclear applications.

Uranium Tetrafluoride (UF₄): A green crystalline solid used in the nuclear industry.

This compound is unique due to its strong Lewis acid properties and its polymeric structure, which distinguishes it from other titanium halides .

Biological Activity

Titanium tetrafluoride (TiF4) has garnered attention in dental research due to its potential protective effects against dental caries and its antimicrobial properties. This article synthesizes findings from various studies, highlighting TiF4's biological activity, particularly in relation to dental health.

Overview of this compound

TiF4 is a compound that combines titanium and fluoride, which has been utilized in dental varnishes and treatments. Its mechanism of action is believed to involve both remineralization of enamel and inhibition of bacterial growth, particularly against cariogenic bacteria such as Streptococcus mutans.

- Remineralization : TiF4 promotes the deposition of minerals in demineralized enamel and dentin. The presence of titanium may enhance the formation of a titanium-rich layer on the tooth surface, which provides additional protection against acid demineralization.

- Antimicrobial Activity : TiF4 has demonstrated significant antimicrobial effects, particularly against S. mutans, which is a primary contributor to dental caries. Studies have shown that TiF4 can reduce the colony-forming units (CFU) of total microorganisms more effectively than traditional fluoride treatments.

In Vitro Studies

- A study evaluated the protective effects of TiF4 varnish compared to silver diamine fluoride (SDF) and sodium fluoride (NaF). Results indicated that TiF4 significantly reduced mineral loss and biofilm viability compared to controls, while also decreasing lactic acid production from biofilms .

| Treatment | Mineral Loss Reduction | Biofilm Viability | Lactic Acid Production |

|---|---|---|---|

| TiF4 | Significant | Significant | Reduced |

| SDF | Significant | Moderate | Reduced |

| NaF | Moderate | No effect | Reduced |

| Control | None | High | High |

- Another study focused on the antimicrobial effects of TiF4 against S. mutans, showing that it significantly lowered CFU counts compared to both NaF and chlorhexidine treatments .

Clinical Trials

A randomized controlled trial assessed the long-term effects of TiF4 varnish on dental caries in children. The results demonstrated a significant reduction in visible plaque and carious lesions over an 18-month period, with a high acceptability rate among participants .

Case Studies

- Case Study on Radiation-Induced Caries : An in vitro model using biofilm from irradiated patients showed that TiF4 could effectively reduce bacterial load associated with radiation-induced dentin caries, suggesting its utility in patients undergoing radiotherapy .

- Comparative Study : A study compared the efficacy of TiF4 with other fluoride treatments in preventing enamel demineralization after bleaching procedures. Results indicated that TiF4 was superior in maintaining enamel integrity post-treatment .

Properties

CAS No. |

7783-63-3 |

|---|---|

Molecular Formula |

F4Ti |

Molecular Weight |

123.861 g/mol |

IUPAC Name |

titanium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 |

InChI Key |

XROWMBWRMNHXMF-UHFFFAOYSA-J |

SMILES |

F[Ti](F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[Ti+4] |

Key on ui other cas no. |

51142-88-2 7783-63-3 |

physical_description |

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant |

Synonyms |

TiF4 titanium fluoride titanium tetrafluoride |

Origin of Product |

United States |

Q1: How does titanium tetrafluoride interact with dental hard tissues?

A1: TiF4 reacts with hydroxyapatite in enamel and dentin, forming a glaze-like layer of titanium dioxide (TiO2) and calcium fluoride (CaF2) precipitates. [, , , ] This layer acts as a barrier against acid attack, reducing demineralization and enhancing remineralization. [, , , ]

Q2: How does the TiO2 layer contribute to the cariostatic effect of TiF4?

A2: The TiO2 layer formed is acid-resistant, hydrophobic, and mechanically tough. [] It provides a physical barrier against acid penetration and bacterial adhesion, thus contributing to the long-term protection against caries. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is TiF4, and its molecular weight is 123.86 g/mol.

Q4: How does TiF4 perform in acidic environments?

A4: TiF4 demonstrates good stability in acidic environments due to the formation of a protective titanium dioxide layer. [, ] This property makes it suitable for applications in dentistry, where it can withstand acidic challenges from food and beverages. []

Q5: Has TiF4 been investigated for applications beyond dentistry?

A5: Yes, TiF4 has shown potential as a catalyst in organic synthesis reactions, particularly in polymerization reactions. [] Further research is exploring its applications in other fields.

Q6: What types of reactions can TiF4 catalyze?

A6: TiF4, in combination with triisobutyl aluminum, acts as a Ziegler-Natta catalyst for the polymerization of butadiene. [] This catalyst system produces polymers with distinct characteristics compared to traditional titanium tetrachloride-based catalysts. []

Q7: Have computational methods been used to study TiF4?

A7: While the provided articles don't delve into specific computational studies, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate TiF4's interactions with tooth enamel at the molecular level, predict the properties of TiF4-modified surfaces, and potentially design novel TiF4-based dental materials.

Q8: How does the concentration of TiF4 affect its efficacy in preventing enamel erosion?

A8: Studies have shown that higher concentrations of TiF4 (e.g., 4%) are more effective in reducing enamel erosion compared to lower concentrations (e.g., 1%). [] This suggests a concentration-dependent effect of TiF4 on enamel protection. []

Q9: What in vitro models have been used to study the effects of TiF4 on dental caries?

A9: Researchers have utilized various in vitro models to study the efficacy of TiF4 against caries, including: * Artificial caries solutions: These solutions simulate the acidic environment of the oral cavity and are used to assess the ability of TiF4 to prevent enamel demineralization. [] * Microcosm biofilm models: These models mimic the complex bacterial communities found in dental plaque and are used to evaluate the effects of TiF4 on biofilm viability, metabolic activity, and dentin demineralization. [, ]

Q10: Are there any known adverse effects associated with the use of TiF4 in dentistry?

A10: While generally considered safe for dental applications, some studies report potential adverse effects of TiF4, including: * Enamel staining: A case report noted extrinsic pigmentation on enamel treated with 4% TiF4, which was partially removed by professional prophylaxis. [] * Cytotoxicity: One study found that high concentrations of TiF4 showed weak viability in keratinocyte cell cultures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.